2-Methyl-3,4-dihydroquinoline

Lipophilicity Drug-likeness Physicochemical property

2-Methyl-3,4-dihydroquinoline (CAS 73721-12-7) is a partially saturated bicyclic heterocycle with the molecular formula C10H11N and a molecular weight of 145.20 g/mol. It features a 3,4-dihydroquinoline core substituted with a methyl group at the 2-position, resulting in a rigid scaffold with zero hydrogen bond donors and a single acceptor site.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
CAS No. 73721-12-7
Cat. No. B14441294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,4-dihydroquinoline
CAS73721-12-7
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2CC1
InChIInChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5H,6-7H2,1H3
InChIKeyVNZWNRCFUPHWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Methyl-3,4-dihydroquinoline (CAS 73721-12-7): Core Properties and Scientific Differentiation


2-Methyl-3,4-dihydroquinoline (CAS 73721-12-7) is a partially saturated bicyclic heterocycle with the molecular formula C10H11N and a molecular weight of 145.20 g/mol. It features a 3,4-dihydroquinoline core substituted with a methyl group at the 2-position, resulting in a rigid scaffold with zero hydrogen bond donors and a single acceptor site [1]. This compound serves as a key intermediate in the synthesis of complex alkaloids, notably the aurachin class of antibiotics, where its specific saturation pattern is critical for downstream biosynthetic transformations [2]. Its distinct physicochemical profile, including a predicted XLogP3 of 1.6 and a topological polar surface area of 12.4 Ų, differentiates it from both fully aromatic and fully saturated analogs, making it a strategic choice for specific medicinal chemistry and chemical biology applications [1].

Why 2-Methyl-3,4-dihydroquinoline Cannot Be Simply Replaced by Common Analogs


Generic substitution with other methylquinolines or dihydroquinolines is scientifically unsound due to quantifiable differences in molecular shape, electronic properties, and biological function. The specific 3,4-dihydro saturation and 2-methyl substitution pattern of this compound is a structural prerequisite for its role as a biosynthetic precursor in the aurachin pathway, a function that fully aromatic 2-methylquinoline or fully saturated 2-methyl-1,2,3,4-tetrahydroquinoline cannot fulfill [1]. Furthermore, its distinct LogP and polar surface area directly impact its behavior in synthetic transformations and biological assays, where analogs with different saturation states would exhibit altered reactivity and pharmacokinetic profiles [2]. Therefore, selection of this precise compound is mandatory for experiments where the 3,4-dihydroquinoline scaffold is a controlled variable.

Quantitative Head-to-Head Evidence for 2-Methyl-3,4-dihydroquinoline Differentiation


Lipophilicity Control: XLogP3 Comparison with Aromatic and Saturated Analogs

The predicted partition coefficient (XLogP3) of 2-methyl-3,4-dihydroquinoline is 1.6, positioning it optimally between the more lipophilic 2-methylquinoline (XLogP3 ~2.5) and the less lipophilic 2-methyl-1,2,3,4-tetrahydroquinoline (XLogP3 ~1.1). This intermediate lipophilicity is critical for achieving balanced membrane permeability and aqueous solubility in drug discovery programs [1].

Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area Differentiation: Impact on Permeability and Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 2-methyl-3,4-dihydroquinoline is 12.4 Ų, significantly lower than that of 3,4-dihydroquinolin-2(1H)-one (TPSA 29.1 Ų) and comparable to 2-methylquinoline (TPSA 12.9 Ų). A TPSA below 60-70 Ų is generally predictive of good blood-brain barrier (BBB) penetration, making this scaffold a suitable starting point for CNS drug design [1].

TPSA BBB penetration Medicinal chemistry

Synthetic Yield Benchmark: Reported Yield for Key Intermediate Preparation

The synthesis of 2-methyl-3,4-dihydroquinoline via the method of Adam, Andrieux, and Plat (1983) provides a crucial benchmark for procurement of this building block. While the reported yield serves as a historical reference for evaluating synthetic route feasibility, it must be noted that specific yield data from this seminal paper could not be confirmed at the time of analysis [1]. This highlights the importance of verifying synthetic efficiency with contemporary suppliers.

Synthetic methodology Yield comparison Process chemistry

Optimal Application Scenarios for 2-Methyl-3,4-dihydroquinoline Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With an XLogP3 of 1.6 and a TPSA of 12.4 Ų, this compound is an ideal scaffold fragment for CNS-targeted libraries where balanced lipophilicity is crucial for blood-brain barrier penetration. Its profile is superior to more polar dihydroquinoline derivatives, which may exhibit reduced CNS exposure [1].

Aurachin Antibiotic Biosynthesis and Enzyme Mechanistic Studies

This compound represents the core 3,4-dihydroquinoline structure required for aurachin biosynthesis. It is the essential starting point for chemoenzymatic studies of the enzyme aurachin B dehydrogenase (EC 1.1.1.394) and for generating pathway intermediates used in antibiotic discovery research [2].

Structure-Activity Relationship (SAR) Studies on Quinoline-Based Inhibitors

The distinct 3,4-dihydro saturation pattern provides a controlled variable for SAR studies comparing fully aromatic, partially saturated, and fully saturated quinoline scaffolds. Its single H-bond acceptor, zero H-bond donor profile, and rigid geometry make it a precise tool for probing target binding interactions where conformational flexibility must be minimized [1].

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